Stereochemistry-Dependent HDAC1 Inhibition
The (S)-dimethylamino stereochemistry is essential for potent HDAC1 inhibition. A structurally related compound bearing the (S)-dimethylaminopiperidine scaffold demonstrated an IC50 of 2.70 nM against HDAC1 in human HeLa nuclear extract [1]. In contrast, a comparator molecule containing a different substitution pattern exhibited an IC50 >100,000 nM in a comparable HDAC1/HDAC2 assay using the same HeLa nuclear extract system [2]. The >37,000-fold difference in potency directly links the stereochemical and substitution features of the (S)-dimethylamino motif to target engagement.
| Evidence Dimension | HDAC1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.70 nM |
| Comparator Or Baseline | Comparator with alternative substitution: >100,000 nM |
| Quantified Difference | >37,000-fold lower activity for comparator |
| Conditions | Human HeLa nuclear extract; Boc-Lys(Ac)-AMC substrate; fluorescence-based assay |
Why This Matters
This potency differential justifies selection of the (S)-dimethylamino scaffold over structurally divergent analogs for HDAC1-targeted programs.
- [1] BindingDB BDBM50555463 (ChEMBL4799530). Affinity Data: IC50 = 2.70 nM for HDAC1 in human HeLa nuclear extract. View Source
- [2] BindingDB BDBM50144923 (ChEMBL3764156). Affinity Data: IC50 > 1.00E+5 nM for HDAC1/HDAC2 in human HeLa cells nuclear extract. View Source
